molecular formula C23H24N4O3S B3718685 2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B3718685
M. Wt: 436.5 g/mol
InChI Key: SVPXLDJICZDKIL-UHFFFAOYSA-N
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Description

2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .

Preparation Methods

The synthesis of 2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the intermediate, which is then further reacted with a sulfanyl compound and a dihydropyrimidinone derivative under controlled conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features and high affinity for alpha1-adrenergic receptors. Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic profiles and specific therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-20-10-6-5-9-19(20)26-11-13-27(14-12-26)22(29)16-31-23-24-18(15-21(28)25-23)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPXLDJICZDKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE

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